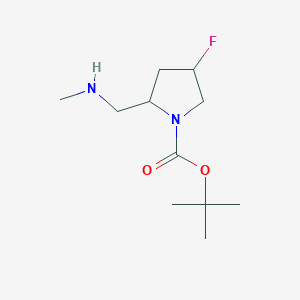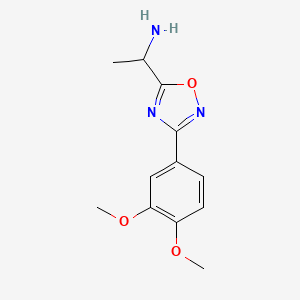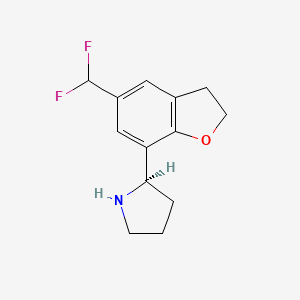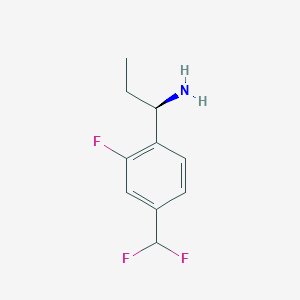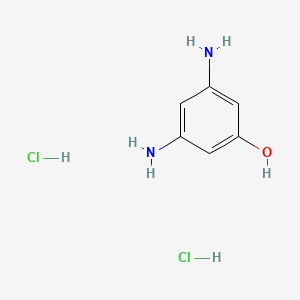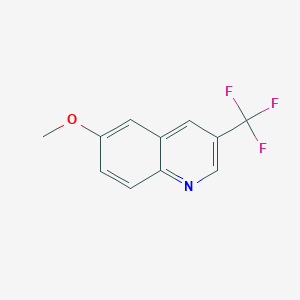![molecular formula C22H30N2O6 B12979463 Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate](/img/structure/B12979463.png)
Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2,3a-dicarboxylate
- tert-Butyl (3ar,6ar)-5-benzyl-3a-(4-chlorophenyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate
Uniqueness
The uniqueness of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-5-28-18(25)22-14-23(19(26)29-13-16-9-7-6-8-10-16)11-17(22)12-24(15-22)20(27)30-21(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,22-/m1/s1 |
InChI Key |
UHDVUTAIVJSIAF-VGOFRKELSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CN(C[C@@H]1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


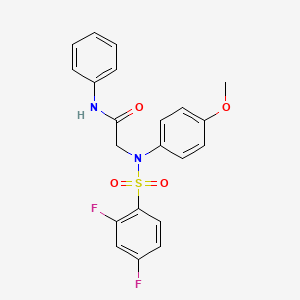
![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)

![3-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B12979407.png)
